Home > Products > Screening Compounds P140585 > Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate - 1638767-47-1

Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Catalog Number: EVT-3244654
CAS Number: 1638767-47-1
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine

  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine scaffold with Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate. The difference lies in the substituents at positions 4, 5, and 7. Both compounds fall under the broader class of pyrrolo[2,3-d]pyrimidines. [, , , , ]
  • Relevance: This compound exhibits structural similarity to Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate through their common pyrrolo[2,3-d]pyrimidine core. The key distinction arises from the presence of a (2-acetoxyethoxy)methyl substituent at the 7-position and different substituents at positions 4 and 5. []

4-Amino-5-cyano-7-[(2-acetoxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine (and its N1 isomer)

  • Relevance: This compound is closely related to Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate, sharing the core pyrrolo[2,3-d]pyrimidine structure. The distinctions include the presence of a (2-acetoxyethoxy)methyl group at position 7 and the absence of a bromine substituent at position 6. []

4-Amino-5-cyano-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine (and its N1 isomer)

  • Relevance: This compound exhibits structural similarity to Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate through their common pyrrolo[2,3-d]pyrimidine scaffold. They differ in substituents at positions 4, 5, and 7. []
  • Compound Description: This compound is a classical 6-5 ring-fused pyrrolo[2,3-d]pyrimidine analog designed as a potential thymidylate synthase inhibitor and antitumor agent. []
  • Compound Description: This compound is a non-classical 6-5 ring-fused pyrrolo[2,3-d]pyrimidine analog, also investigated for its thymidylate synthase inhibitory and antitumor properties. []

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate. The presence of specific functional groups at positions 2, 4, 5, and 7 in this compound allows for further modifications leading to the synthesis of complex nucleoside analogs. []

Methyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Relevance: This compound is structurally analogous to Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate, with the primary difference being the chlorine substituent at position 4 instead of bromine. The presence of a methyl carboxylate group at position 5 makes it a suitable precursor for synthesizing nucleoside analogs. []

2,4-Diaminothieno[2,3-d]pyrimidine lipophilic antifolates

  • Relevance: Although structurally different by containing a thieno[2,3-d]pyrimidine core compared to the pyrrolo[2,3-d]pyrimidine core of Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate, these compounds represent a related class of heterocyclic compounds often investigated for similar biological targets, such as DHFR. []
Overview

Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C8H6BrN3O2 and a CAS number of 1638767-47-1. This compound is a derivative of pyrrolo[2,3-D]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2, a key player in cell cycle regulation .

Synthesis Analysis

Methods

The synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves several steps:

  1. Bromination: The initial step involves brominating pyrrolo[2,3-D]pyrimidine derivatives. This can be achieved using bromine or other brominating agents under controlled conditions.
  2. Esterification: Following bromination, the compound undergoes esterification. A common method involves reacting 5-bromo-7H-pyrrolo[2,3-D]pyrimidine with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Technical Details

The synthetic route may also incorporate variations such as using continuous flow reactors for industrial-scale production, optimizing reaction conditions to enhance yield and purity. The choice of solvents and reagents significantly influences the efficiency and outcome of the synthesis.

Molecular Structure Analysis

Structure

Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate features a unique bicyclic structure that includes a pyrrolopyrimidine core. The presence of a bromine atom at the 5-position and a carboxylate group at the 4-position contributes to its reactivity and biological activity.

Data

  • Molecular Formula: C8H6BrN3O2
  • Molecular Weight: Approximately 244.05 g/mol
  • Structural Features: The compound contains a five-membered pyrrole ring fused to a six-membered pyrimidine ring, which is characteristic of pyrrolo[2,3-D]pyrimidines.
Chemical Reactions Analysis

Reactions

Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical transformations:

  1. Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  2. Oxidation and Reduction: The compound can be oxidized to form oxides or reduced to remove the bromine atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Technical Details

The conditions for these reactions often involve specific solvents and temperatures that favor product formation while minimizing side reactions. For instance, substitution reactions may require heating or the use of bases to facilitate nucleophilic attack on the brominated carbon.

Mechanism of Action

Process

Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, it prevents ATP from accessing this site, thereby inhibiting kinase activity.

Data

This inhibition disrupts normal cell cycle progression, particularly affecting rapidly dividing cells such as cancer cells. As a result, the compound can induce cell cycle arrest at the G1 phase and ultimately lead to apoptosis in susceptible cell lines .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is typically characterized by:

  • Appearance: Solid form (exact color may vary based on purity)
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade over prolonged exposure to light or moisture. Its reactivity profile allows for various modifications that can enhance its pharmacological properties.

Applications

Scientific Uses

Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is primarily utilized in medicinal chemistry research aimed at developing novel anticancer agents. Its ability to inhibit cyclin-dependent kinases positions it as a promising candidate for further development in cancer therapeutics. Additionally, its structural framework serves as a scaffold for synthesizing related compounds with potential biological activity against various targets in cancer biology and other diseases .

Introduction to Pyrrolopyrimidine Scaffolds in Medicinal Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine core represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for purine nucleobases due to its ability to mimic adenosine/guanosine interactions while offering enhanced metabolic stability and synthetic versatility. This bicyclic heterocycle features a pyrrole ring fused to a pyrimidine system, creating a planar structure amenable to diverse substitutions at C-4, C-5, and N-7 positions. The specific derivative methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exemplifies strategic molecular design, combining a halogenated pyrrole ring with an ester-functionalized pyrimidine to create a multifunctional building block for drug discovery. Its structural complexity enables simultaneous optimization of electronic properties, steric bulk, and binding interactions—critical for targeting ATP-binding sites and allosteric pockets in therapeutic proteins [4] [6].

Structural Significance of 7H-Pyrrolo[2,3-d]pyrimidine Core in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core exhibits remarkable versatility in molecular recognition due to three key features:

  • Hydrogen Bonding Capacity: The N-1 and N-3 atoms (pyrimidine ring) serve as hydrogen bond acceptors, while the pyrrole N-H functions as a donor. This triad creates complementary binding to kinase hinge regions, as demonstrated in FtsZ inhibitors where IC₅₀ values reach nanomolar ranges [4].
  • Planar Geometry: Facilitates π-stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe residues in VEGFR2), enhancing binding affinity [6].
  • Tautomeric Flexibility: The 7H/9H tautomerism allows adaptation to distinct binding environments, particularly in GTPase-active sites where it mimics GTP's hydrogen bonding patterns [4].

Table 1: Therapeutic Targets of Pyrrolo[2,3-d]pyrimidine Derivatives

Target ProteinBiological ActivityKey Interaction Mechanism
Bacterial FtsZGTPase inhibition (IC₅₀ = 0.45 mM for analogs)Competitive GTP binding site occupation
Receptor Tyrosine KinasesMulti-kinase inhibition (IC₅₀ = 40-204 nM)H-bonding with hinge region residues
CDK2Cell cycle arrest (IC₅₀ = 261 nM for lead)Hydrophobic pocket occupation and backbone H-bonds

Recent studies highlight the scaffold's drug-like properties: When incorporated into multi-targeted kinase inhibitors, pyrrolo[2,3-d]pyrimidine derivatives induce apoptosis in HepG2 cells via caspase-3 activation and Bcl-2 downregulation [6]. In antibacterial applications, C-4 substituted analogs disrupt Z-ring formation in Xanthomonas oryzae (EC₅₀ = 4.65 µg/mL) by inhibiting FtsZ polymerization—a mechanism orthogonal to traditional antibiotics [4].

Table 2: Hydrogen Bonding Interactions in Protein Complexes

ResidueAtom in ScaffoldInteraction TypeBiological Impact
Glu305 (FtsZ)Pyrimidine N-3H-bond acceptorDisrupts GTP hydrolysis
Thr106 (CDK2)Pyrrole NHH-bond donorMimics purine N-H interactions
Met769 (EGFR)C-4 substituentHydrophobic contactEnhances binding specificity

Role of C-5 Bromo and C-4 Ester Substituents in Molecular Design

The strategic placement of bromine at C-5 and a methyl ester at C-4 creates synergistic effects that enhance the scaffold's drug discovery utility:

C-5 Bromine: Electronic and Steric Effects

  • Steric Blocking: The bromine atom (van der Waals radius 1.85 Å) occupies a sterically sensitive region adjacent to N-6, preventing undesired metabolic oxidation and restricting molecular rotation to maintain bioactive conformation [5].
  • Electronic Modulation: As a strong σ-electron acceptor, bromine reduces electron density at C-6 (by ~15% based on DFT calculations), facilitating electrophilic aromatic substitution for further derivatization while enhancing halogen bonding with carbonyl oxygens in proteins (e.g., backbone carbonyls in FtsZ) [4] [7].
  • Cross-Coupling Handle: Enables Suzuki-Miyaura and Buchwald-Hartwig reactions for introducing aryl, vinyl, or heterocyclic groups—critical for structure-activity relationship (SAR) exploration [8].

C-4 Methyl Ester: Pharmacokinetic and Synthetic Versatility

  • Prodrug Potential: The ester serves as a masked carboxylic acid, improving cell membrane permeability (logP increased by ~1.5 vs. acid form) while allowing enzymatic hydrolysis to the bioactive acid in vivo [2] [6].
  • Electron-Withdrawing Nature: Enhances electrophilicity at C-6/C-2 positions, facilitating nucleophilic displacement reactions with amines/thiols to generate amide or heterocyclic derivatives without requiring protective group strategies [5] [8].
  • Conformational Control: The ester carbonyl oxygen participates in intramolecular H-bonding with the pyrrole N-H, creating a pseudo-cyclic structure that pre-organizes the molecule for target binding [6].

Table 3: Impact of Substituents on Bioactivity (Meta-Analysis of Analogs)

Substituent PatternFtsZ GTPase IC₅₀Kinase Inhibition IC₅₀Cellular Activity
5-H, 4-COOCH₃>500 µM380 ± 12 nMModerate (IC₅₀ = 59 µM)
5-Br, 4-COOCH₃82 ± 5 µM204 ± 8 nMPotent (IC₅₀ = 29 µM)
5-Br, 4-COOH66 ± 3 µM310 ± 10 nMLow (IC₅₀ >100 µM)
5-Br, 4-CONHCH₂C₆H₅45 ± 2 µM125 ± 6 nMHigh (IC₅₀ = 37 µM)

Data aggregated from antibacterial [4] and anticancer studies [6] demonstrate that 5-bromo/4-ester combinations optimize target engagement and cellular penetration. The bromine atom contributes disproportionately to antibacterial potency (8-fold improvement vs. H-analog in FtsZ inhibition), while the ester balances lipophilicity (clogP ≈ 2.1) and polar surface area (PSA ≈ 75 Ų) for favorable membrane permeability [4] [6].

Synthetic Challenges and Research Gaps in Functionalized Heterocyclic Systems

Despite its therapeutic promise, the efficient synthesis of methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate faces significant challenges:

Regioselectivity Issues

  • N-7 vs. N-9 Protection: Selective tosylation at N-7 (CAS#:934178-96-8) requires stringent temperature control (-20°C) to avoid N-9 regioisomer contamination, which diminishes crystallinity and complicates purification [9].
  • Electrophilic Substitution: Bromination at C-5 competes with C-6 substitution; directing groups (e.g., ester at C-4) improve C-5 selectivity but reduce yields by 15-30% due to steric crowding [5] [8].

Esterification Limitations

  • Direct Carboxylation: C-4 lithiation (via LDA at -78°C) followed by CO₂ quenching gives erratic yields (40-65%) due to pyrrole ring decomposition, making methyl ester protection essential prior to bromination [2] [5].
  • Transesterification Sensitivity: The methyl ester undergoes methanolysis under basic conditions, precluding amine coupling at elevated temperatures without protective group strategies [8].

Key Research Gaps

  • Protection-Free Routes: Current methods require N-7 protection (e.g., tosyl, SEM groups) before C-5 functionalization, adding 2-3 synthetic steps. Novel catalysts that enable direct C-H bromination of unprotected scaffolds are needed [9].
  • Continuous Flow Processing: Traditional batch reactions for ester hydrolysis/bromination suffer from thermal runaway risks. Microreactor technology could improve safety and selectivity but remains unexplored for this scaffold [5].
  • Chiral Derivatives: No asymmetric syntheses exist for C-4 analogs with α-chiral esters, limiting development of stereoselective inhibitors [6] [8].

Table 4: Synthetic Optimization Strategies

ChallengeCurrent ApproachYieldLimitationEmerging Solutions
N-7 ProtectionTosylation (TsCl/pyridine)75-85%Regioisomer formation (∼15%)SEM protection (95% regioselectivity)
C-5 BrominationBr₂/DMF (0°C)60-70%Dibromination byproductsNBS in MeCN (87% yield)
EsterificationCH₃OH/SOCl₂ (reflux)80-90%Epimerization at chiral centersDiazomethane (0°C, quantitative)
Deprotection/CouplingTFA deprotection then amine coupling45-60%Ester hydrolysis during deprotectionMicrowave-assisted tandem deprotection/coupling

The discontinued commercial status of key intermediates (e.g., methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate [5]) exacerbates synthetic bottlenecks, highlighting the need for robust, scalable routes. Computational studies suggest Pd-catalyzed C-H activation could bypass protection steps but require optimization to prevent catalyst poisoning by the basic pyrrole nitrogen [8].

Comprehensive Compound Index

Properties

CAS Number

1638767-47-1

Product Name

Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

IUPAC Name

methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-5-4(9)2-10-7(5)12-3-11-6/h2-3H,1H3,(H,10,11,12)

InChI Key

KDGQYLHNPGFXMM-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=CNC2=NC=N1)Br

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.